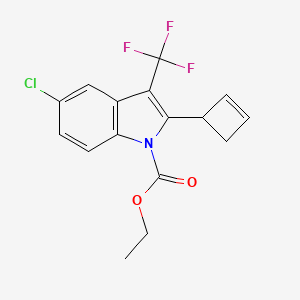
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester typically involves the reaction of 5-chloro-2-oxindole with cyclobutene and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
科学的研究の応用
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the development of novel drugs targeting specific pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), a key enzyme involved in various cellular processes .
類似化合物との比較
Similar Compounds
5-Chloro-2-oxindole: A precursor in the synthesis of the target compound.
Trifluoromethylated indoles: Compounds with similar trifluoromethyl groups that exhibit comparable biological activities.
Cyclobutene derivatives: Compounds containing the cyclobutene moiety, which may have similar chemical properties.
Uniqueness
2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
特性
分子式 |
C16H13ClF3NO2 |
|---|---|
分子量 |
343.73 g/mol |
IUPAC名 |
ethyl 5-chloro-2-cyclobut-2-en-1-yl-3-(trifluoromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-15(22)21-12-7-6-10(17)8-11(12)13(16(18,19)20)14(21)9-4-3-5-9/h3-4,6-9H,2,5H2,1H3 |
InChIキー |
AHNLTYRZGAIMGF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1C3CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


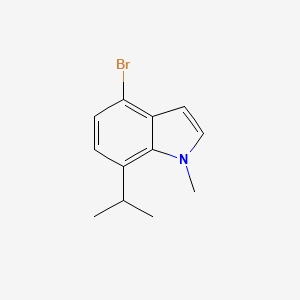
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
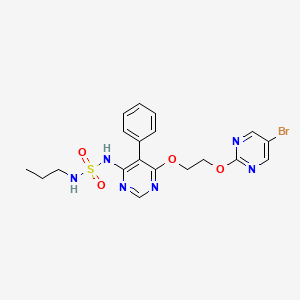
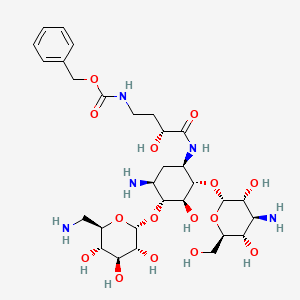
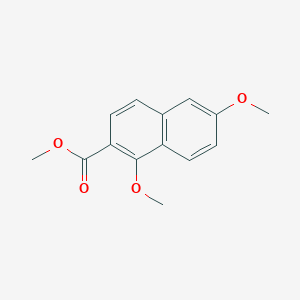
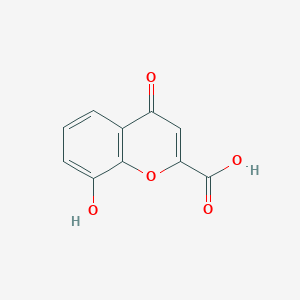
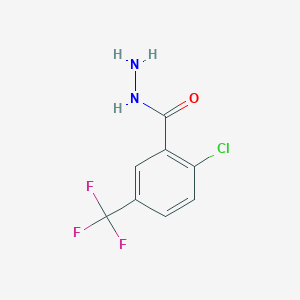
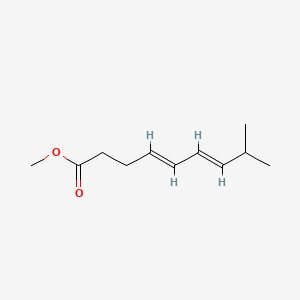
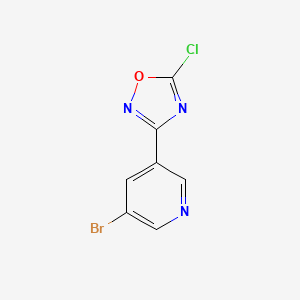

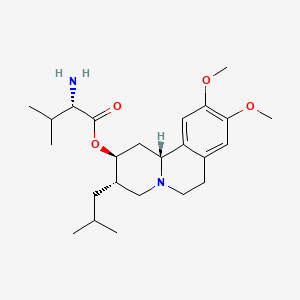

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
